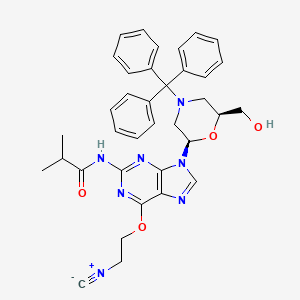
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is a heterocyclic compound with the molecular formula C₆H₁₂N₂O₃.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one typically involves the reaction of an appropriate allyl bromide derivative with N-substituted hydroxylamine hydrochlorides in the presence of a base such as tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: This compound is structurally similar but has different substituents, leading to distinct chemical properties and applications.
Isoxazolidin-5-ones: These compounds share the isoxazolidinone core but differ in their substitution patterns and functional groups.
Uniqueness
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxypropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-amino-2-(3-hydroxypropyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c7-5-4-11-8(6(5)10)2-1-3-9/h5,9H,1-4,7H2 |
Clé InChI |
VXTDCDOBDYYLAW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(O1)CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
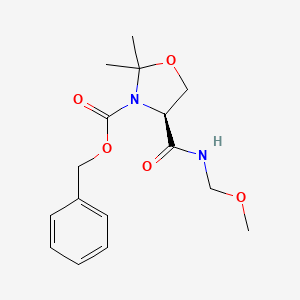
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
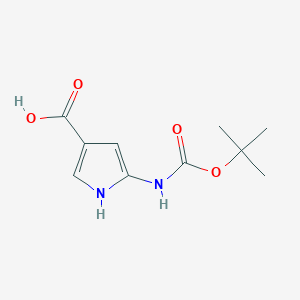
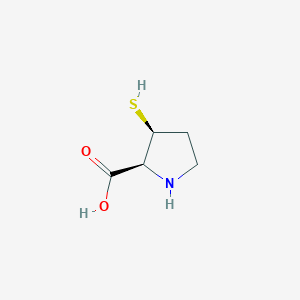
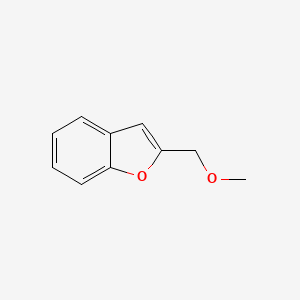
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
